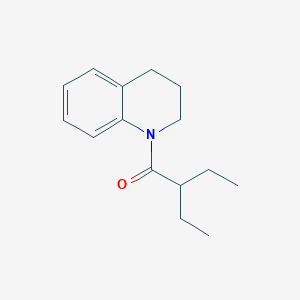![molecular formula C17H14Cl2FNO B5709191 3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B5709191.png)
3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a critical role in regulating the flow of chloride ions across epithelial cells. Mutations in the CFTR gene can result in cystic fibrosis, a life-threatening disease that affects the lungs, pancreas, and other organs. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis and other diseases that involve CFTR dysfunction.
Mécanisme D'action
3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide binds to a specific site on the CFTR protein, known as the cytoplasmic regulatory domain (R domain), and inhibits its function. The R domain is a critical component of CFTR, as it regulates the opening and closing of the chloride ion channel. 3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide prevents the R domain from interacting with other proteins and signaling pathways, leading to the inhibition of CFTR activity.
Biochemical and Physiological Effects
3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide has been shown to increase the stability and function of mutant CFTR proteins, leading to improved chloride transport across epithelial cells. 3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide has also been shown to inhibit the activity of other ion channels, such as the calcium-activated chloride channel (CaCC) and the volume-regulated anion channel (VRAC). In addition, 3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide has been shown to reduce inflammation in the lungs of mice with cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide has several advantages for lab experiments, including its high potency and specificity for CFTR inhibition, as well as its ability to increase the stability and function of mutant CFTR proteins. However, 3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide has some limitations, including its potential off-target effects on other ion channels and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide, including:
1. Development of more potent and selective CFTR inhibitors that can be used as therapeutic agents for cystic fibrosis and other diseases that involve CFTR dysfunction.
2. Investigation of the potential off-target effects of 3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide on other ion channels and signaling pathways.
3. Study of the mechanisms underlying the anti-inflammatory effects of 3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide in the lungs of mice with cystic fibrosis.
4. Exploration of the potential use of 3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide in combination with other drugs for the treatment of cystic fibrosis and other diseases.
5. Investigation of the potential use of 3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide as a research tool for studying the function and regulation of CFTR and other ion channels.
Méthodes De Synthèse
3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide can be synthesized using a variety of methods, including the reaction of 2-chloro-6-fluoroaniline with 3-chlorophenylacetic acid to form an intermediate, which is then reacted with acryloyl chloride to yield 3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide. Other methods include the reaction of 2-chloro-6-fluoroaniline with 3-chlorophenylacetonitrile to form an intermediate, which is then reacted with acryloyl chloride to yield 3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide.
Applications De Recherche Scientifique
3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide has been extensively studied as a potential therapeutic agent for cystic fibrosis and other diseases that involve CFTR dysfunction. Studies have shown that 3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide can increase the stability and function of mutant CFTR proteins, leading to improved chloride transport across epithelial cells. 3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide has also been shown to inhibit the activity of other ion channels, such as the calcium-activated chloride channel (CaCC) and the volume-regulated anion channel (VRAC).
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2FNO/c18-13-4-1-3-12(11-13)9-10-21-17(22)8-7-14-15(19)5-2-6-16(14)20/h1-8,11H,9-10H2,(H,21,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBDLHKPRHJXLN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5709119.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5709127.png)
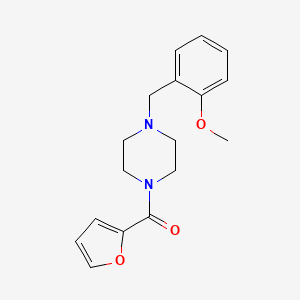
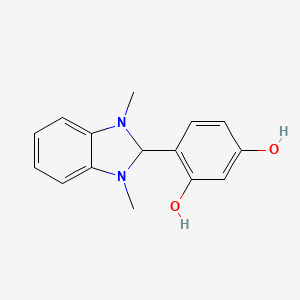
![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)
![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)
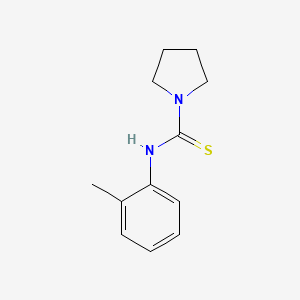


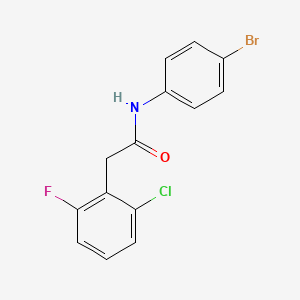
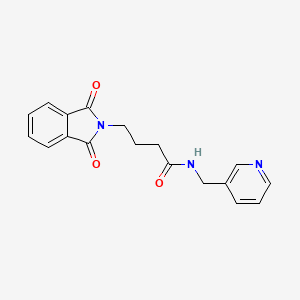
![1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5709192.png)
